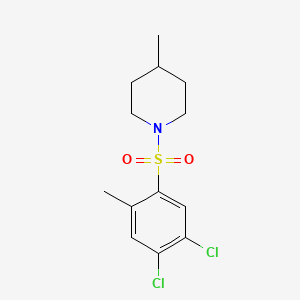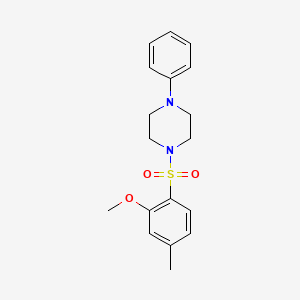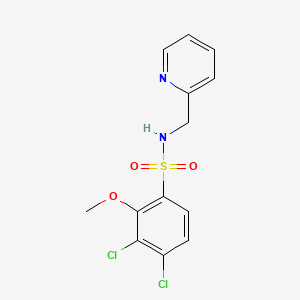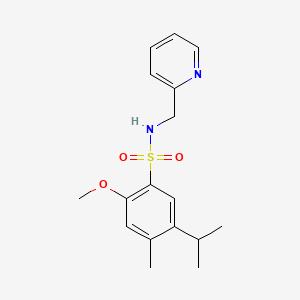![molecular formula C14H23NO4S B603081 Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine CAS No. 1018045-59-4](/img/structure/B603081.png)
Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a tert-butyl group attached to the benzene ring, along with two hydroxyethyl groups attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its interaction with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-Ethyltoluene-4-sulfonamide: Contains an ethyl group and a toluene moiety.
4-tert-Butylbenzyl bromide: Similar tert-butyl group but with a bromomethyl group instead of the sulfonamide group.
Uniqueness
Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine is unique due to the presence of both hydroxyethyl groups and the tert-butyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1018045-59-4 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
4-tert-butyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)12-4-6-13(7-5-12)20(18,19)15(8-10-16)9-11-17/h4-7,16-17H,8-11H2,1-3H3 |
InChI Key |
DBKMCSOPOHCBBQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603007.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)

amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)
